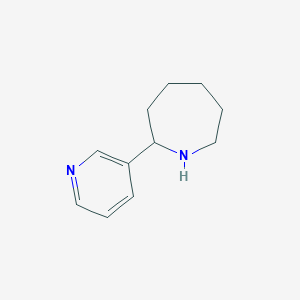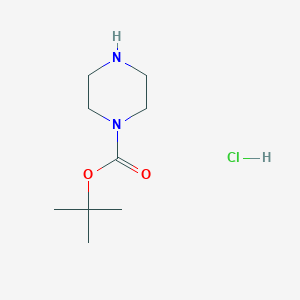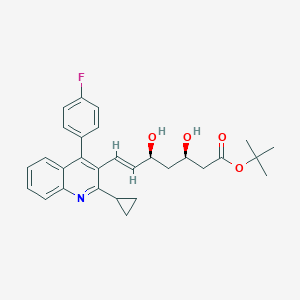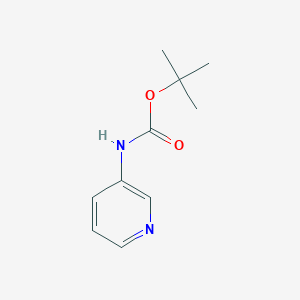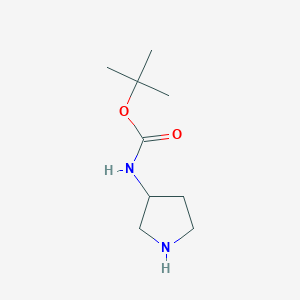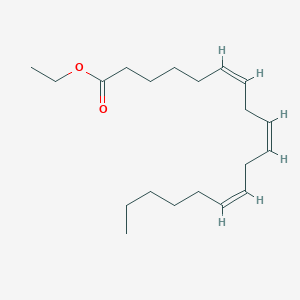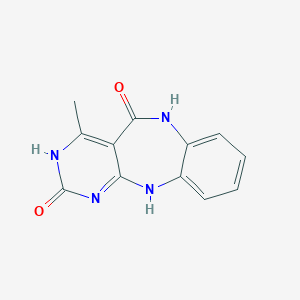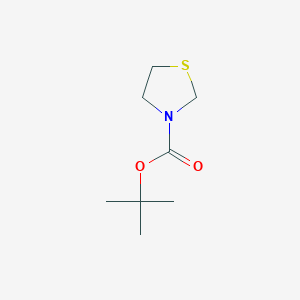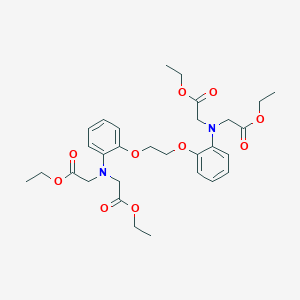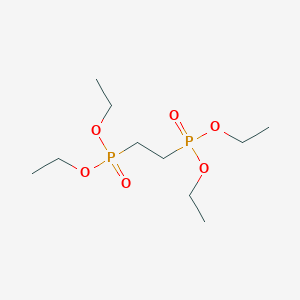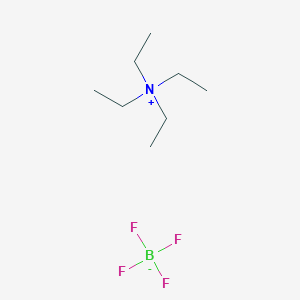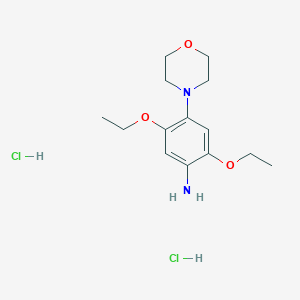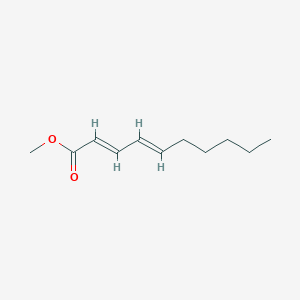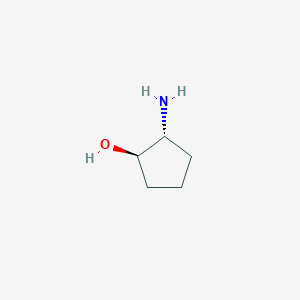
(1R,2R)-2-氨基环戊醇
描述
(1R,2R)-2-Aminocyclopentanol is a chiral organic compound with the molecular formula C5H11NO It features a cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms
科学研究应用
(1R,2R)-2-Aminocyclopentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
Similar compounds have been found to interact with enzymes such as alpha-mannosidase 2 . This enzyme plays a crucial role in the degradation of glycoproteins.
Biochemical Pathways
Related compounds have been associated with the glycolytic pathway , suggesting that (1R,2R)-2-Aminocyclopentanol might also influence similar metabolic pathways.
Result of Action
Given its potential interaction with enzymes such as alpha-mannosidase 2 , it might influence the degradation of glycoproteins, thereby affecting cellular processes.
生化分析
Biochemical Properties
Trans-2-aminocyclopentanol plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. Cholinesterase enzymes, such as acetylcholinesterase, are responsible for breaking down acetylcholine in the synaptic cleft. The inhibition of these enzymes by trans-2-aminocyclopentanol can lead to increased levels of acetylcholine, which is essential for neurotransmission. Additionally, trans-2-aminocyclopentanol interacts with other biomolecules, including proteins and nucleic acids, where it can act as a fluorescent label or a probe for studying enzyme-substrate interactions .
Cellular Effects
Trans-2-aminocyclopentanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of acetylcholinesterase, leading to altered neurotransmission and potentially impacting cognitive functions. Furthermore, trans-2-aminocyclopentanol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, trans-2-aminocyclopentanol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cholinesterase enzymes, which prevents the breakdown of acetylcholine and enhances cholinergic signaling. Additionally, trans-2-aminocyclopentanol can bind to specific receptors and proteins, modulating their activity and leading to changes in gene expression. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-aminocyclopentanol can change over time due to its stability and degradation. Studies have shown that trans-2-aminocyclopentanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that trans-2-aminocyclopentanol can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of trans-2-aminocyclopentanol vary with different dosages in animal models. At lower doses, it can enhance cholinergic signaling and improve cognitive functions. At higher doses, trans-2-aminocyclopentanol can exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular functions. Threshold effects have been observed, where specific dosages lead to significant changes in biological activity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Trans-2-aminocyclopentanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities. Additionally, trans-2-aminocyclopentanol can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic processes within the cell .
Transport and Distribution
Within cells and tissues, trans-2-aminocyclopentanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of trans-2-aminocyclopentanol can also be influenced by its chemical properties, such as solubility and affinity for different biomolecules .
Subcellular Localization
Trans-2-aminocyclopentanol exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, trans-2-aminocyclopentanol can localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may be found in the cytoplasm, where it participates in metabolic processes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Aminocyclopentanol typically involves the reduction of 2-nitrocyclopentanone. One common method includes the following steps:
Nitration: Cyclopentanone is nitrated to form 2-nitrocyclopentanone.
Reduction: The nitro group is reduced to an amino group using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of (1R,2R)-2-Aminocyclopentanol may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Types of Reactions:
Oxidation: (1R,2R)-2-Aminocyclopentanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form cyclopentanol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentanol derivatives.
相似化合物的比较
(1R,2R)-2-Aminocyclohexanol: Similar structure but with a six-membered ring.
(1S,2S)-2-Aminocyclopentanol: The enantiomer of (1R,2R)-2-Aminocyclopentanol.
Cyclopentanol: Lacks the amino group, making it less versatile in certain reactions.
Uniqueness: (1R,2R)-2-Aminocyclopentanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow for a wide range of chemical modifications and applications. Its specific stereochemistry can lead to different biological activities compared to its enantiomers or other similar compounds.
属性
IUPAC Name |
(1R,2R)-2-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440241 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68327-03-7, 59260-76-3 | |
| Record name | (1R,2R)-2-Aminocyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


